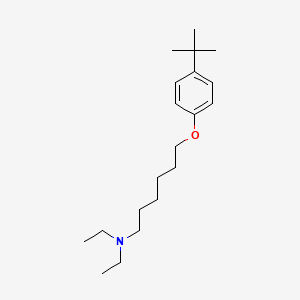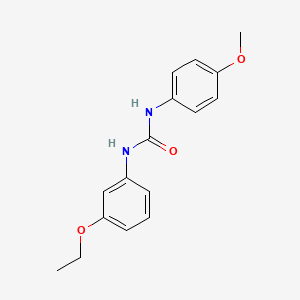![molecular formula C21H18N2O2 B4892164 N-{4-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892164.png)
N-{4-[(2-phenylacetyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-phenylacetyl)amino]phenyl}benzamide, also known as PAPB, is a chemical compound used in scientific research. It was first synthesized in 2010 by a group of researchers led by Dr. Zhen Xi at the University of Michigan. PAPB is a potent inhibitor of the proteasome, a cellular complex responsible for breaking down unwanted proteins. In recent years, PAPB has gained attention as a potential tool for studying the proteasome and its role in various biological processes.
Mecanismo De Acción
N-{4-[(2-phenylacetyl)amino]phenyl}benzamide acts as a potent inhibitor of the proteasome by binding to its active site. This prevents the proteasome from breaking down unwanted proteins, leading to their accumulation within the cell. This accumulation can have various effects on cell function, depending on the specific proteins involved.
Biochemical and Physiological Effects:
The inhibition of the proteasome by N-{4-[(2-phenylacetyl)amino]phenyl}benzamide can have various biochemical and physiological effects. One of the most well-studied effects is the induction of apoptosis, a programmed cell death process. This occurs due to the accumulation of unwanted proteins, which can activate various signaling pathways leading to cell death. N-{4-[(2-phenylacetyl)amino]phenyl}benzamide has also been shown to induce cell cycle arrest, inhibit DNA repair, and modulate immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(2-phenylacetyl)amino]phenyl}benzamide has several advantages as a tool for studying the proteasome. It is a potent and specific inhibitor that can be used to selectively block proteasome function. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-{4-[(2-phenylacetyl)amino]phenyl}benzamide also has some limitations. It can have off-target effects on other cellular pathways, making it difficult to interpret results. Additionally, its potency can make it difficult to use in vivo, as high doses may lead to toxicity.
Direcciones Futuras
There are several future directions for research involving N-{4-[(2-phenylacetyl)amino]phenyl}benzamide. One area of interest is the development of more specific proteasome inhibitors that can target specific subunits or functions of the proteasome. Another area of interest is the use of N-{4-[(2-phenylacetyl)amino]phenyl}benzamide in combination with other drugs to enhance their efficacy. Finally, N-{4-[(2-phenylacetyl)amino]phenyl}benzamide may have potential as a therapeutic agent for diseases involving dysregulated proteasome function, such as cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-{4-[(2-phenylacetyl)amino]phenyl}benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-phenylacetic acid with thionyl chloride to form 2-phenylacetyl chloride. This is then reacted with 4-aminophenol to form the intermediate product, N-(2-phenylacetyl)-4-aminophenol. Finally, this intermediate is reacted with benzoyl chloride to form N-{4-[(2-phenylacetyl)amino]phenyl}benzamide.
Aplicaciones Científicas De Investigación
N-{4-[(2-phenylacetyl)amino]phenyl}benzamide has been used extensively in scientific research as a tool for studying the proteasome. The proteasome is a complex cellular machinery responsible for breaking down unwanted proteins. It plays a critical role in various biological processes, including cell cycle regulation, DNA repair, and immune response. Dysregulation of the proteasome has been implicated in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.
Propiedades
IUPAC Name |
N-[4-[(2-phenylacetyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(15-16-7-3-1-4-8-16)22-18-11-13-19(14-12-18)23-21(25)17-9-5-2-6-10-17/h1-14H,15H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSAREZRQXGFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2-phenylacetyl)amino]phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,5S*,9aS*)-5-(3,4-difluorophenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892106.png)


![3,3'-methylenebis{6-[(4-nitrobenzoyl)amino]benzoic acid}](/img/structure/B4892126.png)

![6-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4892132.png)
![[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile](/img/structure/B4892133.png)
![[4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4892135.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4892146.png)


![2-(methoxymethyl)-5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4892181.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4892184.png)
![5-{[(2-nitrophenoxy)acetyl]amino}isophthalic acid](/img/structure/B4892186.png)